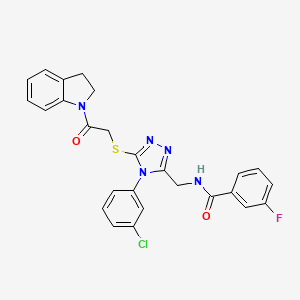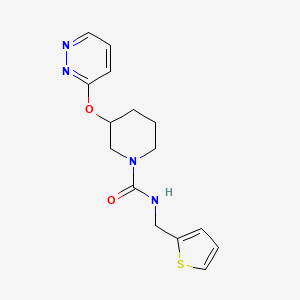
(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with benzyl and acetic acid groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with readily available starting materials such as benzylamine, malonic acid, and urea.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid may involve:
Large-scale reactors: To handle the reactions efficiently.
Optimized reaction conditions: Such as temperature control, pH adjustments, and the use of catalysts to increase yield and purity.
Purification techniques: Including crystallization, filtration, and chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions, forming esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions, such as sulfuric acid or sodium hydroxide.
Major Products
Oxidation Products: Benzyl alcohol, benzaldehyde derivatives.
Reduction Products: Hydroxyl-substituted pyrimidine derivatives.
Substitution Products: Esters or amides of (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in drug development.
Antimicrobial Activity: Investigated for its ability to act against various microbial strains.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science:
Agriculture: Investigated for its use in developing new agrochemicals.
作用機序
The mechanism by which (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
(3-phenyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid: Similar structure but with a phenyl group instead of a benzyl group.
(3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
Structural Features: The presence of the benzyl group in (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid imparts unique chemical properties and biological activities compared to its analogs.
Biological Activity: The specific substitution pattern can lead to different interactions with biological targets, making it a compound of interest for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
872319-74-9 |
|---|---|
分子式 |
C13H12N2O4 |
分子量 |
260.24 g/mol |
IUPAC名 |
2-(3-benzyl-2,6-dioxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C13H12N2O4/c16-11-6-7-14(8-10-4-2-1-3-5-10)13(19)15(11)9-12(17)18/h1-7H,8-9H2,(H,17,18) |
InChIキー |
PQBLANAHRBTMJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC(=O)O |
正規SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC(=O)O |
溶解性 |
soluble |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)

![1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one](/img/structure/B2479526.png)



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)

![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)
![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)
![1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2479542.png)


